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Abstract
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products,

pharmaceuticals, and chiral catalysts. Ring-Closing Enyne Metathesis (RCEYM) has emerged

as a powerful and atom-economical method for the construction of this vital heterocyclic

system. This application note provides a detailed overview of the synthesis of chiral pyrrolidines

using RCEYM, with a focus on diastereoselective approaches starting from chiral precursors.

Detailed experimental protocols, quantitative data summaries, and graphical representations of

the workflow and catalytic cycle are presented to facilitate the application of this methodology

in a research and development setting.

Introduction
Ring-closing enyne metathesis is a transition metal-catalyzed reaction that involves the

intramolecular rearrangement of an enyne to form a cyclic compound containing a conjugated

diene.[1][2] This transformation, typically catalyzed by ruthenium carbene complexes such as

Grubbs or Hoveyda-Grubbs catalysts, offers a direct route to functionalized cyclic structures.[3]

[4] The synthesis of chiral pyrrolidines via RCEYM can be achieved through two primary

strategies: 1) a substrate-controlled diastereoselective cyclization of an enantioenriched enyne
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precursor, or 2) a catalyst-controlled enantioselective cyclization of a prochiral enyne substrate

using a chiral catalyst. This document will primarily focus on the well-established substrate-

controlled approach, for which detailed experimental data is available.

The RCEYM reaction proceeds under mild conditions and demonstrates good functional group

tolerance, making it an attractive method in complex molecule synthesis.[5] The resulting vinyl-

substituted pyrrolidines are versatile intermediates that can be further elaborated, for instance,

through Diels-Alder reactions.[3]

Diastereoselective Synthesis of Chiral Pyrrolidines
A highly effective method for synthesizing chiral pyrrolidine derivatives involves the RCEYM of

chiral N-alkenyl-N-propargylamines. In this approach, the stereochemistry of the final product is

dictated by a pre-existing chiral center in the enyne substrate. The work of Yang, Alper, and

Xiao provides an excellent example of this strategy, demonstrating high yields for a variety of

substituted pyrrolidines.[3][5]

Data Presentation
The following table summarizes the results obtained for the diastereoselective RCEYM of

various chiral enyne substrates to their corresponding pyrrolidine products.[3]
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Entry
Substra
te
(Enyne)

Catalyst
(mol %)

Solvent Time (h)
Temp
(°C)

Product
Yield
(%)

1

N-(1-

phenylet

hyl)-N-

allyl-

propargyl

amine

Grubbs I

(5)
CH₂Cl₂ 24 40

2-(1,3-

butadien

yl)-1-(1-

phenylet

hyl)pyrrol

idine

85

2

N-(1-

phenylet

hyl)-N-

allyl-

propargyl

amine

Grubbs II

(5)
CH₂Cl₂ 2 40

2-(1,3-

butadien

yl)-1-(1-

phenylet

hyl)pyrrol

idine

95

3

N-(1-

(naphthal

en-1-

yl)ethyl)-

N-allyl-

propargyl

amine

Grubbs II

(5)
CH₂Cl₂ 3 40

2-(1,3-

butadien

yl)-1-(1-

(naphthal

en-1-

yl)ethyl)p

yrrolidine

96

4

N-allyl-N-

(1-(p-

tolyl)ethyl

)propargy

lamine

Grubbs II

(5)
CH₂Cl₂ 3 40

2-(1,3-

butadien

yl)-1-(1-

(p-

tolyl)ethyl

)pyrrolidi

ne

94

5 N-allyl-N-

(1-(4-

methoxy

phenyl)et

hyl)propa

Grubbs II

(5)

CH₂Cl₂ 4 40 2-(1,3-

butadien

yl)-1-(1-

(4-

methoxy

phenyl)et

92
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rgylamin

e

hyl)pyrrol

idine

6

N-allyl-N-

(1-(4-

chloroph

enyl)ethyl

)propargy

lamine

Grubbs II

(5)
CH₂Cl₂ 4 40

2-(1,3-

butadien

yl)-1-(1-

(4-

chloroph

enyl)ethyl

)pyrrolidi

ne

93

7

N-allyl-N-

(1-

cyclohex

ylethyl)pr

opargyla

mine

Grubbs II

(5)
CH₂Cl₂ 5 40

2-(1,3-

butadien

yl)-1-(1-

cyclohex

ylethyl)py

rrolidine

89

8

N-allyl-N-

(1-

phenylpr

opyl)prop

argylami

ne

Grubbs II

(5)
CH₂Cl₂ 3 40

2-(1,3-

butadien

yl)-1-(1-

phenylpr

opyl)pyrr

olidine

95

Data sourced from Yang, Q.; Alper, H.; Xiao, W.-J. Org. Lett. 2007, 9 (5), pp 769–771.[3][5]

Experimental Protocols
General Protocol for the Synthesis of Chiral Enyne
Substrates
The chiral enyne precursors are typically synthesized via nucleophilic substitution. A

representative procedure is as follows:

To a solution of the chiral primary amine (1.0 eq.) in a suitable solvent such as acetonitrile or

DMF, add K₂CO₃ (3.0 eq.).
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Add allyl bromide (1.1 eq.) and propargyl bromide (1.1 eq.) to the mixture.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by TLC.

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

chiral N-alkenyl-N-propargylamine.

General Protocol for Diastereoselective Ring-Closing
Enyne Metathesis
The following is a general procedure for the RCEYM reaction based on the work of Yang, Alper,

and Xiao.[3][5]

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve

the chiral enyne substrate (1.0 eq.) in anhydrous dichloromethane (to a concentration of

~0.05 M).

Add the Grubbs I or Grubbs II catalyst (5 mol %) to the solution.

Stir the reaction mixture at 40 °C. Monitor the reaction by TLC until the starting material is

consumed (typically 2-24 hours, see table above).

Once the reaction is complete, concentrate the mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) to yield the pure chiral pyrrolidine derivative.

Visualizations
Workflow and Catalytic Cycle Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis of chiral

pyrrolidines via RCEYM and the catalytic cycle of the Grubbs catalyst in this transformation.
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Fig. 1: Experimental workflow for chiral pyrrolidine synthesis.
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Fig. 2: Catalytic cycle of RCEYM with a Grubbs catalyst.

Conclusion
Ring-closing enyne metathesis is a robust and efficient method for the synthesis of chiral

pyrrolidines, particularly through diastereoselective cyclization of readily available chiral enyne

precursors. The use of commercially available Grubbs catalysts allows for high yields under

mild reaction conditions. The resulting diene-containing pyrrolidines are valuable building

blocks for further synthetic transformations. The protocols and data presented herein serve as

a practical guide for researchers in organic synthesis and drug discovery to apply this powerful

methodology. Further research into the development of highly active and enantioselective chiral
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catalysts for the RCEYM of prochiral nitrogen-containing enynes will undoubtedly expand the

scope and utility of this reaction in asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Enyne metathesis - Wikipedia [en.wikipedia.org]

3. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne
Metathesis Reaction [organic-chemistry.org]

4. Enyne Metathesis [organic-chemistry.org]

5. Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne
metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Ring-Closing Enyne
Metathesis for Chiral Pyrrolidine Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143515#ring-closing-enyne-metathesis-for-chiral-
pyrrolidine-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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